molecular formula C25H25NO3 B15012022 1-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)propan-2-yl acetate

1-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)propan-2-yl acetate

Katalognummer: B15012022
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: ULUMDVIQPRUYGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE is a complex organic compound with a unique structure that includes a benzoxazine ring

Vorbereitungsmethoden

The synthesis of 1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE typically involves multiple steps. One common method includes the cyclization of substituted isoindole derivatives to form the benzoxazine ring . Industrial production methods may involve the use of microwave heating to synthesize pyrimido-oxazepine analogs . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Analyse Chemischer Reaktionen

1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acyl chlorides and triethylamine . The major products formed from these reactions can include spiro-δ-lactams and other complex ring structures .

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applicationsIn medicinal chemistry, it has been explored for its potential anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Wirkmechanismus

The mechanism of action of 1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Eigenschaften

Molekularformel

C25H25NO3

Molekulargewicht

387.5 g/mol

IUPAC-Name

1-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)propan-2-yl acetate

InChI

InChI=1S/C25H25NO3/c1-18(28-19(2)27)17-24-26-23-16-10-9-15-22(23)25(29-24,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-16,18,24,26H,17H2,1-2H3

InChI-Schlüssel

ULUMDVIQPRUYGZ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.